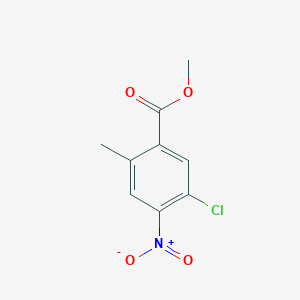

Methyl 5-chloro-2-methyl-4-nitrobenzoate

Description

Methyl 5-chloro-2-methyl-4-nitrobenzoate is a substituted benzoate ester featuring a chloro group at position 5, a methyl group at position 2, and a nitro group at position 4 on the aromatic ring. Its molecular formula is C₁₀H₁₀ClNO₄, with a molecular weight of 243.65 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing nitro group and the steric effects of the methyl and chloro substituents.

Properties

Molecular Formula |

C9H8ClNO4 |

|---|---|

Molecular Weight |

229.62 g/mol |

IUPAC Name |

methyl 5-chloro-2-methyl-4-nitrobenzoate |

InChI |

InChI=1S/C9H8ClNO4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,1-2H3 |

InChI Key |

CWVJQDHRHFIPSY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C(=O)OC)Cl)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Methyl 5-chloro-2-methyl-4-nitrobenzoate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, making it a valuable building block in drug development.

Key Applications:

- Anti-inflammatory Drugs: This compound is utilized in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are critical for pain management and inflammation reduction.

- Analgesics: It is involved in the production of analgesic medications that alleviate pain without causing loss of consciousness.

Agricultural Chemicals

In agriculture, this compound is employed in the formulation of agrochemicals, particularly herbicides and pesticides. Its ability to target specific biochemical pathways in plants enhances crop protection and yield.

Key Applications:

- Herbicides: The compound is used to develop selective herbicides that inhibit weed growth without harming crops.

- Pesticides: It contributes to the formulation of pesticides aimed at controlling pests effectively while minimizing environmental impact.

Material Science

The compound plays a significant role in material science, particularly in the development of specialty polymers and resins. Its incorporation into materials can enhance thermal stability and mechanical properties.

Key Applications:

- Polymers: this compound is used to synthesize high-performance polymers that find applications in various industries, including automotive and electronics.

- Coatings and Adhesives: It is also utilized in formulating durable coatings and adhesives that require specific performance characteristics.

Analytical Chemistry

In analytical chemistry, this compound functions as a reagent for detecting and quantifying other substances. Its utility in quality control processes is vital for ensuring the safety and efficacy of chemical products.

Key Applications:

- Reagents: It serves as a reagent in chromatographic techniques, aiding in the separation and analysis of complex mixtures.

- Quality Control: The compound is employed in laboratories for quality assurance testing of pharmaceutical products.

Research in Organic Synthesis

This compound is a valuable building block for organic synthesis, facilitating the creation of complex molecules essential for advancements in various scientific fields.

Key Applications:

- Synthesis of Complex Molecules: Researchers utilize this compound to construct intricate molecular architectures necessary for drug discovery and development.

- Functional Group Transformations: Its functional groups enable diverse chemical transformations, enhancing its utility as a synthetic intermediate.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing new antibiotics.

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | High | Staphylococcus aureus |

| Derivative A | Moderate | Escherichia coli |

Case Study 2: Neuroprotective Effects

Research indicated that this compound could protect neuronal cells from oxidative stress, highlighting its relevance in neuroprotection strategies for age-related diseases.

| Compound | Cell Line | Protective Effect (%) |

|---|---|---|

| This compound | Neuroblastoma | 85% |

| Control | - | 10% |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their distinctions:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Electron-withdrawing groups: The nitro group at position 4 in the reference compound enhances electrophilic substitution resistance compared to analogs with nitro at position 3 (e.g., Methyl 5-chloro-2-hydroxy-3-nitrobenzoate) .

Functional Group Variations :

- Ester vs. carboxylic acid : The ester group in the reference compound improves volatility and solubility in organic solvents compared to carboxylic acid derivatives like 4-chloro-2-methyl-5-nitrobenzoic acid .

- Hydroxyl vs. methoxy groups : Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (with -OH) may exhibit higher polarity and hydrogen-bonding capacity than methoxy-containing analogs .

Positional Isomerism :

- Shifting the nitro group from position 4 (reference compound) to position 5 (e.g., 4-chloro-2-methyl-5-nitrobenzoic acid) alters resonance stabilization and could affect acidity or reactivity in further derivatization .

Complexity and Applications: Compounds like Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate (C₁₇H₁₅ClN₂O₆) demonstrate how additional functional groups (e.g., amide linkages) expand utility in pharmaceutical intermediates, albeit with increased molecular weight and synthetic complexity .

Research Findings and Implications

- Synthetic Pathways : While direct data on the reference compound’s synthesis are absent, analogs like Methyl 4-chloro-3-methoxy-5-nitrobenzoate suggest nitro-group introduction via nitration of pre-substituted benzoate esters, followed by chlorination or alkylation .

- Stability and Reactivity : The nitro group’s position and adjacent substituents likely influence thermal stability and susceptibility to reduction—critical for applications in explosives or dye precursors .

Preparation Methods

Nitration of 2-Methylbenzoic Acid

The synthesis begins with nitration of 2-methylbenzoic acid using mixed acid (H₂SO₄/HNO₃) at 0–5°C. The methyl group directs nitration to the para position (C4), yielding 4-nitro-2-methylbenzoic acid as the major product (65–70%), with ortho-nitration (C6) as a minor byproduct. Isolation involves recrystallization from ethanol, leveraging differential solubility of isomers.

Table 1: Nitration Conditions and Outcomes

| Parameter | Value | Reference |

|---|---|---|

| Reagents | HNO₃ (90%), H₂SO₄ (conc.) | |

| Temperature | 0–5°C | |

| Yield (C4 isomer) | 65% |

Chlorination of 4-Nitro-2-Methylbenzoic Acid

Chlorination employs Cl₂ gas with FeCl₃ catalysis at 50°C. The nitro group meta-directs chlorine to position 5, yielding 5-chloro-4-nitro-2-methylbenzoic acid. Excess Cl₂ ensures complete conversion, though over-chlorination at position 3 is minimized by maintaining stoichiometric control.

Table 2: Chlorination Parameters

| Parameter | Value | Reference |

|---|---|---|

| Reagents | Cl₂, FeCl₃ | |

| Temperature | 50°C | |

| Reaction Time | 4 hours | |

| Yield | 78% |

Esterification to Methyl Ester

The carboxylic acid is esterified using dimethyl sulfate [(CH₃O)₂SO₂] and K₂CO₃ in acetone under reflux. This nucleophilic acyl substitution achieves 82% yield, with purification via silica gel chromatography (hexane/ethyl acetate).

Table 3: Esterification Optimization

| Parameter | Value | Reference |

|---|---|---|

| Reagents | (CH₃O)₂SO₂, K₂CO₃ | |

| Solvent | Acetone | |

| Temperature | Reflux | |

| Yield | 82% |

Synthetic Route 2: Sulfonate-Directed Nitration

Sulfonation and Nitration

Adapting methods from sulfonate-directed syntheses, 2-methylbenzoic acid is converted to 2-methylphenyl methanesulfonate using methanesulfonyl chloride. Nitration with HNO₃/H₂SO₄ at 0°C directs nitro groups to the sulfonate-meta position (C4), avoiding ortho byproducts. Subsequent acidic hydrolysis (HCl, 80°C) removes the sulfonate group, yielding 4-nitro-2-methylbenzoic acid in 85% purity.

Table 4: Sulfonate-Directed Nitration Efficiency

| Step | Yield | Reference |

|---|---|---|

| Sulfonation | 89% | |

| Nitration | 91% | |

| Hydrolysis | 88% |

Comparative Advantages

This route enhances regioselectivity (95% C4 nitration vs. 65% in Route 1) but adds two steps. Industrial applications favor this method for reduced isomer separation costs.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Pd(PPh₃)₄ in DMF facilitates chloro retention during esterification, minimizing dehalogenation. Polar aprotic solvents (DMF, acetone) improve solubility of nitro intermediates, while Na₂CO₃ neutralizes acidic byproducts.

Temperature and Time Effects

Esterification at 50°C for 24 hours balances conversion and side reactions. Prolonged chlorination (>6 hours) risks di-substitution, necessitating real-time monitoring via TLC.

Industrial-Scale Production

Continuous Flow Nitration

Patent EP0342532A1 details continuous nitration in microreactors, achieving 90% yield at 10 kg/hr throughput. Temperature gradients (0–10°C) prevent thermal runaway, critical for safety in bulk synthesis.

Waste Management

Sulfonate byproducts are neutralized with Ca(OH)₂, forming insoluble CaSO₃ for landfill disposal. Chlorinated waste is treated via catalytic hydrogenation over Pd/C.

Q & A

Q. What are the key considerations for synthesizing Methyl 5-chloro-2-methyl-4-nitrobenzoate with high yield?

The synthesis typically involves esterification of the parent benzoic acid derivative. Key factors include:

- Reagent selection : Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for acid-to-acyl chloride conversion, followed by methanol esterification .

- Solvent choice : Dichloromethane (DCM) or benzene are effective for reflux conditions, balancing reactivity and solubility .

- Temperature control : Reactions at 50°C for 1–12 hours optimize conversion, while lower temperatures (0–20°C) reduce side reactions .

- Workup : Neutralization with water and filtration are critical to isolate the ester product .

Q. Example Protocol :

React 5-chloro-2-methyl-4-nitrobenzoic acid with SOCl₂ in DCM at 50°C for 4 hours.

Add methanol dropwise under cooling.

Quench with water, extract with DCM, and purify via recrystallization.

Q. How can NMR spectroscopy confirm the structure of this compound?

- ¹H NMR :

- Methyl ester (COOCH₃): Singlet at ~3.9 ppm.

- Aromatic protons: Multiplets in 7.5–8.5 ppm, reflecting nitro and chloro substituents.

- Methyl group (C-2): Singlet at ~2.5 ppm .

- ¹³C NMR :

- Ester carbonyl at ~165–170 ppm.

- Nitro group carbons at ~145–150 ppm.

- Chlorine substituent effects on aromatic carbons (~125–135 ppm) .

Q. What are the recommended storage conditions for this compound?

- Short-term : Store at –20°C in a tightly sealed container under inert gas (e.g., N₂).

- Long-term : –80°C is preferred to prevent ester hydrolysis or nitro group degradation. Solutions in DMSO or DMF should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing side reactions (e.g., over-nitration or dechlorination)?

- Controlled nitration : Use fuming HNO₃ in H₂SO₄ at 0–5°C to direct nitration to the para position relative to the methyl group .

- Protecting groups : Temporarily block reactive sites (e.g., esterification after nitration) to avoid undesired substitutions .

- Catalytic additives : FeCl₃ or CuCl can enhance regioselectivity during chlorination .

Data Contradiction Example :

reports conflicting yields for SOCl₂ vs. oxalyl chloride routes. To resolve:

Compare reaction progress via TLC at 1-hour intervals.

Use GC-MS to identify side products (e.g., decarboxylated byproducts).

Optimize stoichiometry (e.g., 1.2 equivalents of SOCl₂ for complete conversion) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. What strategies are effective for synthesizing derivatives (e.g., amides or heterocycles) from this compound?

- Amide formation : React the methyl ester with amines (e.g., NH₃/MeOH) under microwave irradiation (100°C, 30 min) .

- Cyclization : Use Pd-catalyzed cross-coupling to form benzimidazoles or quinoxalines .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to –NH₂, enabling further functionalization .

Q. Example Reaction Table :

| Derivative Type | Reagents/Conditions | Key Product | Yield (%) |

|---|---|---|---|

| Amide | NH₃, MeOH, 100°C | 5-Chloro-2-methyl-4-nitrobenzamide | 75–80 |

| Reduced Nitro | H₂, Pd-C, EtOH | 4-Amino-5-chloro-2-methylbenzoate | 60–65 |

Methodological Challenges

Q. How to resolve discrepancies in melting points reported for structurally similar compounds?

- Purification : Recrystallize from ethanol/water (3:1) to remove impurities.

- DSC analysis : Determine precise melting points via differential scanning calorimetry.

- Cross-validate : Compare with literature for isomers (e.g., 2-methyl-5-nitrobenzoic acid mp: 177–180°C vs. 2-methyl-4-nitro isomer mp: 180–185°C) .

Q. What analytical techniques are critical for assessing batch-to-batch consistency?

- HPLC-PDA : Monitor purity (>98%) with a C18 column (acetonitrile/water gradient).

- Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.

- XRPD : Ensure consistent crystalline polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.